molecular formula C12H14N2O2 B11885709 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 56154-47-3

3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B11885709
CAS No.: 56154-47-3
M. Wt: 218.25 g/mol
InChI Key: FUXYAKZGUPEEGZ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an ethoxy group, a carbonitrile group, and a hexahydroisoquinoline core.

Preparation Methods

The synthesis of 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves multiple steps. One common synthetic route starts with the preparation of the hexahydroisoquinoline core, followed by the introduction of the ethoxy and carbonitrile groups. The reaction conditions typically involve the use of organic solvents such as ethanol, and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

    3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-hexane: This compound has a similar ethoxy group but differs in its fluorinated structure.

    (E)-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid: This compound also contains an ethoxy group but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and its hexahydroisoquinoline core, which confer distinct chemical and biological properties.

Properties

CAS No.

56154-47-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-ethoxy-1-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-2-16-12-10(7-13)8-5-3-4-6-9(8)11(15)14-12/h2-6H2,1H3,(H,14,15)

InChI Key

FUXYAKZGUPEEGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(CCCC2)C(=O)N1)C#N

Origin of Product

United States

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